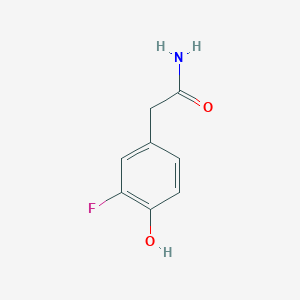
2-(3-Fluoro-4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetamide typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline.
Reduction: The nitro group in 3-fluoro-4-nitroaniline is reduced to form 3-fluoro-4-aminophenol.
Acetylation: The 3-fluoro-4-aminophenol is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-fluoro-4-aminophenylacetamide.
Substitution: Formation of various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide (Paracetamol): Similar structure but lacks the fluorine atom.
N-(3-Fluoro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxyl group.
N-(3-Fluoro-4-aminophenyl)acetamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)acetamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
343867-09-4 |
|---|---|
Molekularformel |
C8H8FNO2 |
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
2-(3-fluoro-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-5(4-8(10)12)1-2-7(6)11/h1-3,11H,4H2,(H2,10,12) |
InChI-Schlüssel |
QYRRSSMPZDPEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

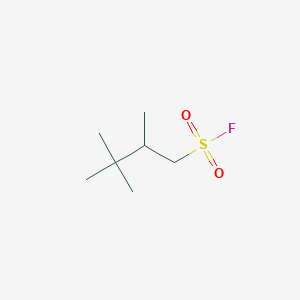
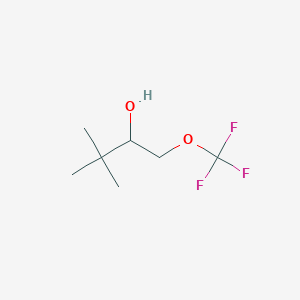
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
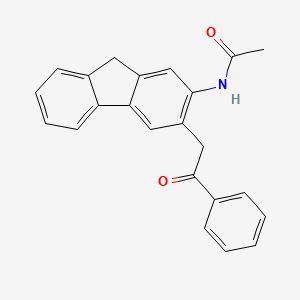
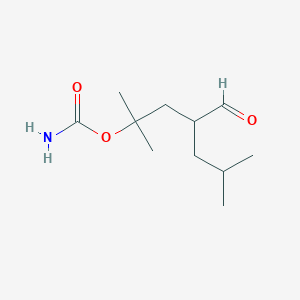
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)

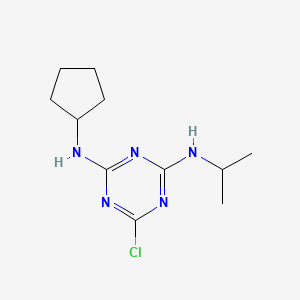

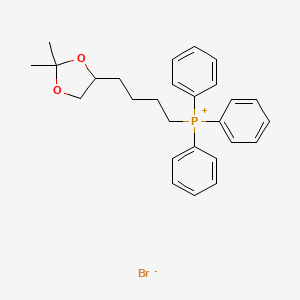
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
